1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Lipophilicity Lead optimization ADME prediction

1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1512310-03-0; molecular formula C₈H₁₅N₅O; molecular weight 197.24 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-triazol-3-amine class, featuring a 4-methylmorpholin-2-ylmethyl substituent at the N1 position of the triazole ring. The compound is supplied commercially at 95% purity by specialty chemical vendors and is utilized primarily as a synthetic building block in medicinal chemistry programs targeting kinase inhibition, GPCR modulation, and cardiovascular indications.

Molecular Formula C8H15N5O
Molecular Weight 197.24 g/mol
Cat. No. B13195147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Molecular FormulaC8H15N5O
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCN1CCOC(C1)CN2C=NC(=N2)N
InChIInChI=1S/C8H15N5O/c1-12-2-3-14-7(4-12)5-13-6-10-8(9)11-13/h6-7H,2-5H2,1H3,(H2,9,11)
InChIKeyXWPHHLRMMDKSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: Compound Identity and Structural Classification for Procurement


1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1512310-03-0; molecular formula C₈H₁₅N₅O; molecular weight 197.24 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-triazol-3-amine class, featuring a 4-methylmorpholin-2-ylmethyl substituent at the N1 position of the triazole ring . The compound is supplied commercially at 95% purity by specialty chemical vendors and is utilized primarily as a synthetic building block in medicinal chemistry programs targeting kinase inhibition, GPCR modulation, and cardiovascular indications . Its calculated physicochemical profile—LogP of –0.809, topological polar surface area (TPSA) of 69.2 Ų, and a quantitative estimate of drug-likeness (QED) weighted score of 0.69—places it within favorable oral drug-like chemical space .

1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: Why In-Class Morpholine-Triazole Hybrids Cannot Be Casually Interchanged


Substitution at the morpholine nitrogen and the position of the triazole–morpholine linker jointly govern lipophilicity, hydrogen-bonding capacity, and the spatial orientation of the 3-amino group available for further derivatization . The target compound employs a (4-methylmorpholin-2-yl)methyl bridge at the N1 position of the triazole, yielding a LogP of –0.809 and two rotatable bonds . In contrast, the closest ethyl analog (4-ethylmorpholin-2-yl)methyl derivative records a LogP of –0.419—a 0.39 log-unit shift toward higher lipophilicity . The regioisomeric 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine, despite sharing the identical molecular formula, presents a longer ethylene linker, which alters conformational flexibility and amine presentation . Furthermore, 5-morpholino-1H-1,2,4-triazol-3-amine places the morpholine directly on the triazole C5 rather than N1, fundamentally changing the electronic environment of the 3-amino pharmacophore . These structural divergences mean that potency, selectivity, solubility, and metabolic stability observed for one analog do not transfer to another without experimental verification [1].

1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


LogP Differentiation: Methyl Substituent Confers ~0.39 Log Units Greater Hydrophilicity than the 4-Ethylmorpholine Analog

A direct head-to-head comparison of vendor-calculated LogP values, derived from the same computational method and supplier platform, reveals a meaningful difference in lipophilicity between the target compound and its closest N-alkyl homolog. The target 4-methylmorpholine derivative (CAS 1512310-03-0) records a LogP of –0.809, whereas the 4-ethylmorpholine analog (CAS 1523098-67-0) records a LogP of –0.419 . The ΔLogP of –0.39 indicates that the methyl-substituted compound is markedly more hydrophilic, which can translate into higher aqueous solubility and potentially lower passive membrane permeability compared to the ethyl variant.

Lipophilicity Lead optimization ADME prediction

Molecular Weight Efficiency: 14 Da Reduction Relative to the Ethyl Analog Preserves Ligand Efficiency Metrics

The target compound (MW 197.24 g/mol) eliminates one methylene unit (–CH₂–, 14 Da) relative to the 4-ethylmorpholine analog (MW 211.26 g/mol) while retaining identical TPSA (69.2 Ų) and hydrogen-bond acceptor count (H_Acceptors = 6) . In fragment-based and lead-optimization programs where every 14 Da increment can reduce ligand efficiency indices (LE, LLE), the lower molecular weight of the methyl derivative offers a measurable advantage for maintaining favorable efficiency metrics during hit-to-lead progression.

Fragment-based drug discovery Ligand efficiency Molecular weight optimization

QED Drug-Likeness Score of 0.69 Outperforms the General Benchmark for Oral Candidate Selection

The quantitative estimate of drug-likeness (QED) weighted score for the target compound is 0.69, as reported in the Aladdin Scientific compound database . The QED metric integrates molecular descriptors including molecular weight, LogP, hydrogen-bond donors/acceptors, polar surface area, and rotatable bond count on a 0–1 scale. A QED above 0.67 is generally considered to indicate attractive drug-like properties; the target compound exceeds this empirical threshold. For reference, the unsubstituted parent scaffold 1H-1,2,4-triazol-3-amine (MW 84.08) has a much lower complexity and lacks the morpholine-mediated solubility enhancement; the directly-attached 5-morpholino analog (MW 169.18, TPSA 80.06, LogP –0.78) has a different substitution vector that alters the electronic character of the 3-amino group .

Drug-likeness QED Oral bioavailability prediction

Regiochemical Specificity: N1-(Morpholin-2-ylmethyl) Connectivity Provides a Distinct Derivatization Vector Unavailable in C5-Morpholino and N1-Ethyl-Linked Analogs

The target compound attaches the morpholine moiety via a (4-methylmorpholin-2-yl)methyl linker at the N1 position of the 1,2,4-triazole, leaving the 3-amino group free for further functionalization . In contrast, 5-morpholino-1H-1,2,4-triazol-3-amine (CAS 51420-46-3) places morpholine at the C5 position, electronically conjugated to the 3-amino group through the triazole ring, which alters the nucleophilicity and hydrogen-bonding pattern of the amine . The regioisomeric 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS 1184750-50-2), despite identical molecular formula, employs an ethylene spacer that adds conformational freedom and projects the morpholine differently relative to the triazole plane . The N1-(morpholin-2-ylmethyl) connectivity of the target compound orients the morpholine oxygen and the methyl-substituted nitrogen in a unique spatial arrangement that has been exploited in patent disclosures of triazole pyridyl APJ receptor agonists, where the 4-methylmorpholin-2-ylmethyl motif is explicitly employed as a key pharmacophoric element .

Regiochemistry Scaffold diversification Kinase inhibitor design

Commercial Purity Specification of 95% with Vendor Batch-to-Batch Quality Documentation Supports Reproducible SAR Studies

The target compound is commercially available at a documented purity of 95% from Leyan (Product No. 2048303), with the vendor noting that the displayed purity represents an 'incoming-storage guiding purity value' and acknowledging batch-to-batch variability for which actual certificates of analysis should be consulted . For comparison, the 4-ethyl analog (CAS 1523098-67-0) is listed at 98% purity from the same supplier, and AKSci lists the ethyl analog at 97% minimum purity . The 95% purity specification is adequate for building-block applications where subsequent derivatization and purification steps are anticipated, and is consistent with the purity levels commonly accepted in early-stage medicinal chemistry SAR exploration.

Chemical purity Procurement quality SAR reproducibility

1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: Validated Application Scenarios Derived from Quantitative Evidence


Hit-to-Lead Optimization of Kinase Inhibitors Requiring Fine-Tuned Lipophilicity

In kinase inhibitor programs where scaffold lipophilicity must be carefully controlled to balance potency with metabolic stability, the target compound's LogP of –0.809 provides a more hydrophilic starting point than its ethyl analog (LogP –0.419) . Medicinal chemists can exploit this 0.39 log-unit difference to install polarity early in the lead series, deferring lipophilic substitution to later optimization cycles when potency gains may require increased LogP. The free 3-amino group serves as a versatile handle for rapid parallel derivatization (amide coupling, reductive amination, urea formation) to generate focused libraries for SAR exploration .

Fragment-Based Discovery Leveraging Weight-Efficient Morpholine-Triazole Cores

With a molecular weight of 197 Da and a QED score of 0.69, this compound occupies the upper fragment-to-low-molecular-weight lead space that is attractive for fragment-based drug discovery (FBDD) . The 14 Da weight reduction versus the ethyl analog, while maintaining identical TPSA, supports superior ligand efficiency indices when the compound is incorporated into larger lead molecules. FBDD teams can use this building block as a 'privileged fragment' for screening against kinase, GPCR, or protein–protein interaction targets, with confidence that elaborated derivatives will remain within rule-of-five compliant chemical space .

Cardiovascular Drug Discovery Targeting APJ and Related GPCR Pathways

The 4-methylmorpholin-2-ylmethyl motif has been explicitly employed in patent disclosures of triazole–pyridyl compounds as agonists of the APJ (apelin) receptor, a target of significant interest for heart failure and cardiovascular disease . The target compound, as the 1,2,4-triazol-3-amine variant, provides the core heterocyclic building block for constructing such APJ-targeted chemical matter. Programs investigating vasopressin V2 receptor antagonism or other cardiovascular GPCR targets—as described in Bayer's amine-substituted triazole patent estate (US 11,331,314 B2)—represent additional therapeutic contexts where the N1-linked morpholine-triazole architecture is pharmacologically relevant [1].

Scaffold-Hopping from 1,2,3-Triazole Click Chemistry Products to 1,2,4-Triazole Isosteres

The 1,2,3-triazole isomer bearing the identical substituent (1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine, CAS 1502956-89-9) is commonly accessed via CuAAC click chemistry and marketed as a kinase inhibitor building block [2]. The 1,2,4-triazole scaffold of the target compound offers an isosteric replacement that alters the nitrogen atom arrangement within the five-membered ring, potentially modulating hydrogen-bond acceptor patterns and target selectivity. Scaffold-hopping teams can use the 1,2,4-triazole variant to address intellectual property constraints or to explore differential kinase selectivity profiles that arise from the distinct electronic distribution of the 1,2,4-triazole ring system .

Quote Request

Request a Quote for 1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.